2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile
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Overview
Description
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to an acetonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. Without this information, it’s difficult to provide a detailed explanation of the compound’s interaction with its targets .
Biochemical Pathways
Similarly, without knowing the specific target, it’s challenging to summarize the affected biochemical pathways and their downstream effects .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Nitriles, for example, are often metabolized in the body through reactions like hydrolysis and reduction . .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile typically involves the reaction of 2-chlorobenzonitrile with appropriate reagents to form the oxazole ring. One common method includes the use of a cyclization reaction where 2-chlorobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: A precursor in the synthesis of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile.
Oxazole Derivatives: Compounds with similar oxazole ring structures but different substituents.
2-Chlorophenylacetic Acid: Another chlorophenyl-containing compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group, an oxazole ring, and an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10-4-2-1-3-9(10)11-7-8(5-6-13)14-15-11/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCIJVHERKPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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